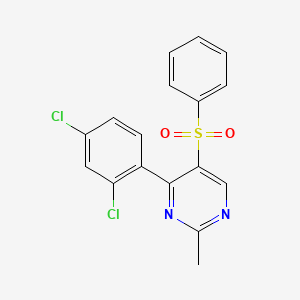

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2S/c1-11-20-10-16(24(22,23)13-5-3-2-4-6-13)17(21-11)14-8-7-12(18)9-15(14)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHXEHPBQZRXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrimidine derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with 2,4-dichlorobenzene under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is its potential as an anticancer agent. Studies have shown that this compound exhibits inhibitory effects on several cancer cell lines. For instance, it has been evaluated for its ability to inhibit key enzymes involved in tumor growth and proliferation, such as certain kinases and carbonic anhydrases.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation. It interacts with molecular targets that are overexpressed in cancer cells, leading to apoptosis (programmed cell death) and reduced tumor growth.

Case Studies

- A study published in a pharmacology journal demonstrated the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. The results indicated a promising anticancer activity, with certain derivatives showing enhanced potency compared to the parent compound .

- Another investigation focused on the pharmacokinetics of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a therapeutic agent .

Agrochemicals

Herbicidal Properties

In addition to its medicinal applications, this compound has been explored for use as a herbicide. Its structural features allow it to interact with plant growth regulators and disrupt normal physiological processes in target weeds.

Field Studies

Field trials have shown that formulations containing this compound effectively control various weed species without adversely affecting crop yield. The selectivity towards certain plants makes it a valuable candidate for developing environmentally friendly herbicides.

Material Sciences

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials. Researchers have utilized this compound in the development of polymers and nanomaterials with specific properties such as enhanced thermal stability and electrical conductivity.

Applications in Coatings

Due to its chemical stability and functional groups, this compound is also being investigated for use in protective coatings that require resistance to corrosion and environmental degradation.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with structurally related analogs:

Key Observations:

Core Heterocycles: The pyrimidine core in the target compound differs from oxadiazole (), pyrano-pyrazole (), and pyrazole () cores. Pyrimidines offer distinct hydrogen-bonding and π-stacking capabilities, which may influence target selectivity compared to five-membered heterocycles.

Substituent Effects: The 2,4-dichlorophenyl group is shared across multiple compounds (target, 5h, AM251), suggesting a role in enhancing lipophilicity and steric bulk for receptor binding . Benzenesulfonyl/sulfonamide groups (target, compound 7) may improve solubility and metabolic stability compared to non-sulfonylated analogs .

Pharmacological and Physicochemical Properties

In contrast, sulfonamide-containing analogs (e.g., compound 7) may exhibit better solubility due to hydrogen-bonding capacity .

Biological Activity: Anticancer Potential: Compound 7 () demonstrates anticancer activity, possibly through kinase inhibition or DNA intercalation. The target compound’s pyrimidine core is structurally similar to purine antagonists, suggesting analogous mechanisms . Receptor Modulation: AM251 () highlights the role of dichlorophenyl groups in CB1 receptor antagonism. The target compound’s dichlorophenyl moiety may similarly engage hydrophobic pockets in receptors or enzymes .

Patent and Therapeutic Landscape

- and describe dichlorophenyl-containing compounds (e.g., benzoannulene derivatives) in combination therapies, often targeting oncogenic pathways like PI3Kα (e.g., alpelisib combinations). While the target compound’s core differs, its dichlorophenyl and sulfonyl groups may align with trends in kinase inhibitor design .

Biological Activity

5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-methylpyrimidine is a synthetic compound with notable biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H12Cl2N2O2S

- Molar Mass : 379.26 g/mol

- CAS Number : 339107-88-9

- Density : 1.406 g/cm³ (predicted)

- Boiling Point : 548.8 °C (predicted)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with structural similarities have been shown to inhibit bacterial growth effectively. A study highlighted that the introduction of specific functional groups could enhance antibacterial efficacy against E. coli and other pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory mediators in activated microglia, suggesting a potential role in neuroinflammatory conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD) . The inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression has been observed, indicating its promise as a neuroprotective agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It appears to affect signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses .

Neuroprotective Effects in Animal Models

A key study utilized a mouse model to assess the neuroprotective effects of similar pyrimidine derivatives. The treatment significantly reduced behavioral deficits associated with MPTP-induced neurotoxicity, demonstrating the compound's potential in protecting dopaminergic neurons from inflammatory damage .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related compounds, revealing that modifications in their chemical structure led to enhanced activity against various bacterial strains. These findings suggest that further optimization of the compound could yield more potent antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H12Cl2N2O2S |

| Molar Mass | 379.26 g/mol |

| CAS Number | 339107-88-9 |

| Density | 1.406 g/cm³ (predicted) |

| Boiling Point | 548.8 °C (predicted) |

| Antimicrobial Activity | Effective against E. coli |

| Anti-inflammatory Activity | Inhibits NO and COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.